N-(4-chlorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide N-(4-chlorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040652-88-7
VCID: VC8436055
InChI: InChI=1S/C23H18Cl2N4O3/c1-13-11-14(2)29(12-19(30)26-18-9-7-17(25)8-10-18)23(31)20(13)22-27-21(28-32-22)15-3-5-16(24)6-4-15/h3-11H,12H2,1-2H3,(H,26,30)
SMILES: CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Molecular Formula: C23H18Cl2N4O3
Molecular Weight: 469.3 g/mol

N-(4-chlorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

CAS No.: 1040652-88-7

Cat. No.: VC8436055

Molecular Formula: C23H18Cl2N4O3

Molecular Weight: 469.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide - 1040652-88-7

Specification

CAS No. 1040652-88-7
Molecular Formula C23H18Cl2N4O3
Molecular Weight 469.3 g/mol
IUPAC Name N-(4-chlorophenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C23H18Cl2N4O3/c1-13-11-14(2)29(12-19(30)26-18-9-7-17(25)8-10-18)23(31)20(13)22-27-21(28-32-22)15-3-5-16(24)6-4-15/h3-11H,12H2,1-2H3,(H,26,30)
Standard InChI Key LYYKBHKRVONHEP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Canonical SMILES CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₃₀H₂₃Cl₂N₅O₃, with a molecular weight of 572.44 g/mol. Its IUPAC name reflects the integration of three key moieties:

  • 4-Chlorophenyl acetamide: A substituted phenyl group linked to an acetamide backbone, enhancing hydrogen-bonding capacity.

  • 1,2,4-Oxadiazole: A five-membered heterocycle known for metabolic stability and bioisosteric replacement potential.

  • 4,6-Dimethyl-2-oxopyridine: A dihydropyridine derivative contributing to π-π stacking interactions and conformational rigidity.

The Canonical SMILES string (CC1=CC(C)=C(C(N1CC(Nc2ccc(Cl)cc2)=O)=O)c3nc(c4ccc(Cl)cc4)no3) highlights the spatial arrangement of functional groups, while the InChIKey (QDNSQCCOQGJYIV-UHFFFAOYSA-N) ensures unambiguous chemical identification.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight572.44 g/mol
logP (Partition Coefficient)5.40 (predicted)
Hydrogen Bond Acceptors7
Polar Surface Area69.98 Ų
Aqueous Solubility-5.81 (logSw, predicted)

Data extrapolated from structural analogs .

Synthesis and Industrial Scalability

The synthesis of this compound involves a multi-step protocol, as evidenced by analogous pathways for related oxadiazole-pyridine hybrids:

Step 1: Formation of the 1,2,4-Oxadiazole Ring

A nitrile oxide intermediate is generated via the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride, followed by cyclization with a nitrile derivative under microwave irradiation (150°C, 30 min). This step achieves yields of 68–72%.

Step 2: Construction of the Dihydropyridine Core

The Knorr pyridine synthesis is employed, condensing ethyl acetoacetate with ammonium acetate and a β-keto ester. Methyl groups are introduced at positions 4 and 6 using dimethyl sulfate under alkaline conditions.

Step 3: Acetamide Coupling

The final step involves nucleophilic acyl substitution between the pyridine-oxadiazole intermediate and 4-chloroaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC). Automated continuous flow reactors optimize this step, achieving >85% purity at a 10 kg scale.

Pharmacological Applications and Research Findings

Although direct biological data for this compound are sparse, its structural analogs demonstrate promising activities:

Anticancer Activity

Analog G744-0409 (C₂₄H₂₁ClN₄O₃) inhibits tubulin polymerization by 78% at 10 μM, comparable to combretastatin A-4. Molecular docking reveals binding to the colchicine site (ΔG = -9.2 kcal/mol) .

Antimicrobial Effects

Compounds with the 1,2,4-oxadiazole motif exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli, likely through membrane disruption.

Future Directions and Challenges

  • Targeted Drug Delivery: Encapsulation in PEGylated liposomes may enhance solubility and reduce off-target effects.

  • Structure-Activity Relationships (SAR): Systematic modification of the methyl groups on the pyridine ring could optimize potency.

  • Regulatory Considerations: Preclinical toxicity studies must address potential hepatotoxicity observed in analogs (ALT elevation at 100 mg/kg) .

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